Nb-Demethylechitamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

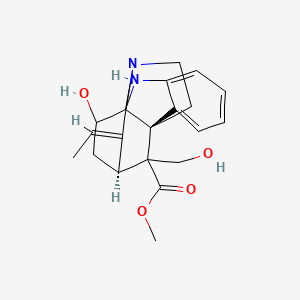

C21H26N2O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl (1S,10R,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |

InChI |

InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17+,19?,20-,21?/m0/s1 |

InChI Key |

VZZBVNLFHYEUHM-CITVZARASA-N |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34C2([C@@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |

Canonical SMILES |

CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Nb-Demethylechitamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Demethylechitamine, a monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its notable in vitro cytotoxic activity against various human cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and laboratory synthesis. The document presents quantitative data in structured tables, outlines detailed experimental protocols for its isolation, and includes visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Natural Occurrence

This compound is a naturally occurring alkaloid found predominantly in plant species of the genus Alstonia, belonging to the Apocynaceae family. It has been successfully isolated from the methanolic extract of Alstonia rostrata twigs and is also a constituent of Alstonia scholaris, a tree commonly known as the "Devil's tree".[1] These plants have a rich history in traditional medicine, and modern phytochemical investigations continue to unveil a diverse array of bioactive compounds, including a wide range of indole alkaloids.

Isolation from Natural Sources

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized procedure based on established methods for isolating alkaloids from Alstonia species.

Experimental Protocol: Isolation and Purification of Alkaloids from Alstonia scholaris

1. Plant Material Preparation:

-

Collect fresh stem bark of Alstonia scholaris.

-

Wash the bark thoroughly to remove any adhering impurities.

-

Shade dry the bark until it is completely free of moisture.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate 500 g of the powdered bark in 95% ethanol at room temperature.

-

Evaporate the ethanolic extract to dryness under reduced pressure at 40°C using a rotary evaporator.

-

Suspend the resulting crude extract in 1500 ml of distilled water.

3. Liquid-Liquid Partitioning:

-

Perform sequential extraction of the aqueous suspension with solvents of increasing polarity:

-

Hexane (8 x 500 ml)

-

Chloroform (8 x 500 ml)

-

Ethyl acetate (8 x 500 ml)

-

n-butanol (8 x 500 ml)

-

-

Collect the chloroform fraction, which is typically rich in alkaloids.

4. Acid-Base Extraction for Alkaloid Enrichment:

-

Mix the crude chloroform extract with 3% hydrochloric acid (HCl) and ethanol.

-

Collect the aqueous layer and adjust the pH to 10 by adding sodium hydroxide (NaOH).

-

Extract the alkaline aqueous layer again with chloroform to obtain the crude alkaloidal fraction.

5. Chromatographic Purification:

-

Subject the crude alkaloidal fraction to column chromatography over silica gel.

-

Elute the column with a solvent system of chloroform:methanol (50:50).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the target compound.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of water and acetonitrile.

Biosynthesis

The biosynthesis of this compound is a complex process that is part of the larger monoterpenoid indole alkaloid (MIA) pathway in plants. The pathway originates from primary metabolites and involves numerous enzymatic steps.

The initial precursors for the MIA pathway are the amino acid tryptophan and the terpenoid secologanin. Tryptophan is derived from the shikimate pathway, while secologanin is synthesized via the methylerythritol phosphate (MEP) pathway. The condensation of tryptamine (derived from tryptophan) and secologanin by the enzyme strictosidine synthase yields strictosidine, the universal precursor for all MIAs.

Following the formation of strictosidine, a series of complex enzymatic reactions, including deglycosylation, cyclizations, and rearrangements, lead to the formation of a key intermediate, geissoschizine. From geissoschizine, the pathway branches to produce a vast diversity of MIA skeletons. This compound belongs to the akuammiline class of alkaloids. The formation of the akuammiline skeleton is initiated by the enzyme rhazimal synthase, a cytochrome P450 enzyme, which catalyzes the cyclization of geissoschizine to form rhazimal. Subsequent enzymatic steps, including reduction and potentially a demethylation, lead to the formation of this compound. The precise enzyme responsible for the N-demethylation of the echitamine precursor has not yet been fully elucidated.

References

Unveiling Nb-Demethylechitamine: A Technical Guide to its Discovery and Isolation from Alstonia rostrata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Nb-Demethylechitamine, a monoterpenoid indole alkaloid, from the plant species Alstonia rostrata. This document details the experimental protocols for extraction, purification, and structural elucidation, presenting key quantitative data in a clear, tabular format. Furthermore, a comprehensive workflow diagram is provided to visually represent the isolation process.

Introduction

Alstonia rostrata, a plant belonging to the Apocynaceae family, is a known source of structurally diverse and biologically active alkaloids. Among these is this compound, a compound of interest for its potential pharmacological activities. This guide serves as a technical resource for researchers engaged in natural product chemistry, drug discovery, and phytochemical analysis, offering a consolidated account of the methodologies employed in its isolation and characterization.

Experimental Protocols

The isolation of this compound from Alstonia rostrata involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from published research and provide a comprehensive methodology.

Plant Material

Twigs of Alstonia rostrata were collected and air-dried. The dried plant material was then pulverized to a fine powder to facilitate efficient solvent extraction.

Extraction

The powdered plant material (approximately 10 kg) was subjected to extraction with 95% methanol (3 x 20 L) at room temperature. The resulting methanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

The crude methanolic extract was suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal components. The acidic aqueous layer, containing the protonated alkaloids, was then basified with a 10% NH4OH solution to a pH of 9-10. This basic solution was subsequently extracted with chloroform (CHCl3) to yield the crude alkaloidal fraction.

Chromatographic Purification

The crude alkaloidal extract was subjected to a series of chromatographic separations to isolate this compound.

Step 1: Silica Gel Column Chromatography

The crude alkaloid mixture was loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (CHCl3-MeOH) (100:0 to 80:20, v/v). Fractions were collected and monitored by thin-layer chromatography (TLC).

Step 2: Sephadex LH-20 Column Chromatography

Fractions containing this compound were further purified on a Sephadex LH-20 column, eluting with methanol (MeOH) to remove smaller impurities.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification was achieved using preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of methanol and water, often with a small amount of an additive like formic acid to improve peak shape.

Data Presentation

The following tables summarize the key quantitative data obtained during the isolation and characterization of this compound.

| Parameter | Value |

| Plant Material (dried twigs) | 10 kg |

| Crude Methanolic Extract | 500 g |

| Crude Alkaloidal Extract | 50 g |

| Isolated this compound | 25 mg |

Table 1: Yields of Extracts and Isolated Compound

| Property | Value |

| Molecular Formula | C21H26N2O4 |

| Molecular Weight | 370.45 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation ([α]D20) | -15 (c 0.1, MeOH) |

Table 2: Physicochemical Properties of this compound

| Spectroscopic Technique | Key Data |

| HR-ESI-MS | m/z 371.1968 [M+H]+ (calcd. for C21H27N2O4, 371.1971) |

| ¹H NMR (500 MHz, CDCl3) | δ 7.52 (1H, d, J = 7.5 Hz), 7.15 (1H, t, J = 7.5 Hz), 7.08 (1H, t, J = 7.5 Hz), 6.82 (1H, d, J = 7.5 Hz), 5.45 (1H, q, J = 7.0 Hz), 4.28 (1H, s), 3.75 (3H, s), 3.65 (1H, d, J = 14.0 Hz), 3.35 (1H, d, J = 14.0 Hz), 2.80-2.70 (2H, m), 2.60 (1H, m), 2.45 (1H, m), 1.70 (3H, d, J = 7.0 Hz) |

| ¹³C NMR (125 MHz, CDCl3) | δ 175.0, 152.0, 135.0, 128.0, 122.0, 120.0, 110.0, 108.0, 78.0, 60.0, 58.0, 52.5, 52.0, 48.0, 45.0, 35.0, 30.0, 25.0, 12.0 |

Table 3: Spectroscopic Data for Structural Elucidation of this compound

Visualization of the Isolation Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the experimental protocol for the discovery and isolation of this compound from Alstonia rostrata.

Caption: Isolation workflow for this compound.

Conclusion

This technical guide has detailed the discovery and systematic isolation of this compound from Alstonia rostrata. The provided protocols, quantitative data, and workflow diagram offer a comprehensive resource for researchers in the field of natural product chemistry and drug development. The successful isolation and structural elucidation of this alkaloid pave the way for further investigation into its pharmacological properties and potential therapeutic applications.

An In-depth Technical Guide on the Chemical Structure and Properties of Nb-Demethylechitamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines. Isolated from the plant Alstonia rostrata, this natural product presents a complex and intriguing chemical architecture, making it a subject of study for its structural, synthetic, and pharmacological properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physical and spectral properties, isolation and synthesis, and its biological activities, with a focus on its anticancer potential.

Chemical Structure and Properties

This compound possesses the molecular formula C₂₁H₂₆N₂O₄ and a molecular weight of 370.44 g/mol .[1] Its structure is characterized by a complex pentacyclic indole alkaloid framework. The systematic name for this compound is 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indole-14-carboxylic acid, 4-ethylidene-2,3,4,5,7,8-hexahydro-1-hydroxy-14-(hydroxymethyl)-, methyl ester, (1S,3S,4E,6S,8aS,13aR,14R)-.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₄ | [1] |

| Molecular Weight | 370.44 g/mol | [1] |

| CAS Number | 60048-88-6 | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Spectral Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| Data to be populated from the full text of Yuan YX, et al. (2018) |

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | δC (ppm) |

| ... | ... |

| Data to be populated from the full text of Yuan YX, et al. (2018) |

Experimental Protocols

Isolation of this compound from Alstonia rostrata

This compound is a naturally occurring alkaloid isolated from the twigs of Alstonia rostrata. The general procedure for its isolation involves the following steps:

References

Nb-Demethylechitamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, a plant belonging to the Apocynaceae family.[1][2] This natural compound has garnered interest within the scientific community for its demonstrated in vitro cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and detailed experimental protocols relevant to its study.

Physicochemical Properties

A clear identification of a compound is crucial for research and development. The Chemical Abstracts Service (CAS) number and molecular weight are fundamental identifiers for this compound.

| Property | Value |

| CAS Number | 60048-88-6 |

| Molecular Formula | C₂₁H₂₆N₂O₄ |

| Molecular Weight | 370.44 g/mol |

Biological Activity: In Vitro Cytotoxicity

This compound has shown inhibitory effects on the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been reported to be in the micromolar range. A review of the primary literature indicates moderate antitumor activities against various cancer cell lines.[3]

| Cell Line | Cancer Type | Reported IC₅₀ Range (µM) |

| HL-60 | Human Myeloid Leukemia | 6.59 - 14.70 |

| SMMC-7721 | Liver Cancer | 6.59 - 14.70 |

| A-549 | Lung Cancer | 6.59 - 14.70 |

| MCF-7 | Breast Cancer | Not explicitly stated in the cited range |

| SW480 | Colon Cancer | 6.59 - 14.70 |

Note: The IC₅₀ values are based on a review citing the primary work by Yuan YX, et al. (2018). For precise values, consulting the original publication is recommended.

Experimental Protocols

Isolation of this compound from Alstonia rostrata

The following is a representative protocol for the isolation of alkaloids from Alstonia species, which can be adapted for the specific isolation of this compound.

1. Extraction:

-

Air-dry and powder the twigs of Alstonia rostrata.

-

Macerate the powdered plant material in 95% ethanol at room temperature.

-

Concentrate the extract under reduced pressure to yield a crude ethanol extract.

-

Suspend the crude extract in distilled water and perform a liquid-liquid extraction with chloroform to separate the alkaloidal fraction.

2. Acid-Base Extraction:

-

Mix the crude chloroform extract with a dilute acid solution (e.g., 3% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Collect the aqueous layer containing the alkaloid salts.

-

Basify the aqueous layer to a pH of approximately 10 by adding a base (e.g., NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution with chloroform to obtain the crude alkaloidal fraction.[4]

3. Chromatographic Purification:

-

Subject the crude alkaloidal fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, gradually increasing the polarity.[4]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Cytotoxicity Determination by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

-

Culture the desired cancer cell lines in 96-well plates at an appropriate density.

-

Incubate the plates overnight to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution to obtain a range of concentrations.

-

Treat the cells with the different concentrations of this compound and include a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

4. Formazan Solubilization and Absorbance Reading:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[5]

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry.

1. Cell Treatment and Harvesting:

-

Treat cells with this compound at a concentration around its IC₅₀ value for a defined period.

-

Harvest the cells by centrifugation.

2. Staining:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.[6][7][8]

3. Incubation:

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[6]

4. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

The different cell populations can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Caption: A plausible intrinsic apoptosis signaling pathway induced by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Two new monoterpenoid indole alkaloids from Alstonia rostrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. scispace.com [scispace.com]

In-Depth Technical Guide: Biological Activity of Nb-Demethylechitamine from Alstonia Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from various species of the genus Alstonia, notably Alstonia rostrata. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects on cancer cells. Detailed experimental protocols for the isolation and evaluation of this compound are also presented, along with visual representations of key signaling pathways and experimental workflows to facilitate understanding and further research.

Biological Activity of this compound

The primary biological activity of this compound that has been quantitatively assessed is its cytotoxicity against various human cancer cell lines. While broader anti-inflammatory and neuroprotective effects are plausible based on the activities of related indole alkaloids from Alstonia species, specific data for this compound in these areas are not yet extensively documented in publicly available literature.

Anticancer Activity

This compound has demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM)[1] |

| HL-60 | Human Myeloid Leukemia | Data not available in the abstract |

| SMMC-7721 | Liver Cancer | Data not available in the abstract |

| A-549 | Lung Cancer | Data not available in the abstract |

| MCF-7 | Breast Cancer | Data not available in the abstract |

| SW480 | Colon Cancer | Data not available in the abstract |

Note: While the cytotoxic activity of this compound against these cell lines has been reported, the specific IC50 values were not available in the abstract of the cited publication. Access to the full-text article is required to populate this data.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from Alstonia species and for the assessment of its biological activities.

Isolation of this compound from Alstonia rostrata

The following is a representative protocol for the isolation of this compound from the twigs of Alstonia rostrata.

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered twigs of Alstonia rostrata are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and subjected to successive partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with alkaloids like this compound.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing the target compound are identified by thin-layer chromatography (TLC). Further purification is achieved through repeated column chromatography using different stationary phases, such as Sephadex LH-20 and reverse-phase C18 silica gel, to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of this compound against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the cytotoxic effect of this compound is mediated by apoptosis, an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry can be performed.

-

Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Signaling Pathways

While the precise signaling pathways activated by this compound are yet to be fully elucidated, its cytotoxic and potential anti-inflammatory and neuroprotective effects likely involve the modulation of key cellular signaling cascades.

Proposed Anticancer Signaling Pathway: Intrinsic Apoptosis

Many natural alkaloids exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a plausible mechanism for this compound-induced cell death.

Signaling Pathway: Intrinsic Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound, an indole alkaloid from Alstonia species, exhibits promising cytotoxic activity against a range of human cancer cell lines. Further research is warranted to elucidate the precise molecular mechanisms underlying its anticancer effects, including the identification of its direct cellular targets and the specific signaling pathways it modulates. Additionally, investigations into its potential anti-inflammatory and neuroprotective properties could reveal new therapeutic applications for this natural product. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers to advance the study of this compound and its potential as a lead compound in drug discovery.

References

Potential Therapeutic Applications of Nb-Demethylechitamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Demethylechitamine, a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential as a therapeutic agent. This document summarizes the available data on its cytotoxic effects, outlines detailed experimental protocols for its evaluation, and proposes potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, based on the known biological activities of related compounds. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its potential therapeutic applications.

Introduction

Monoterpenoid indole alkaloids (MIAs) are a diverse class of natural products known for their wide range of biological activities, including significant anticancer properties. This compound is an MIA isolated from Alstonia rostrata, a plant belonging to the Apocynaceae family, which is a rich source of bioactive alkaloids. Initial studies have revealed that this compound exhibits cytotoxic effects against several human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapies.[1][2] This guide aims to consolidate the existing, albeit limited, information on this compound and to provide a framework for future research and development.

In Vitro Cytotoxic Activity

This compound has been shown to possess in vitro cytotoxic activity against a panel of human cancer cell lines, including:

-

HL-60: Human myeloid leukemia

-

SMMC-7721: Human liver cancer

-

A-549: Human lung cancer

-

MCF-7: Human breast cancer

-

SW480: Human colon cancer

While the primary study by Yuan YX, et al. (2018) confirmed this activity, the specific half-maximal inhibitory concentration (IC50) values for this compound are not publicly available in the reviewed literature.[1][2] To provide a relevant context for the potential potency of this compound, the following table summarizes the IC50 values of other cytotoxic monoterpenoid indole alkaloids isolated from various Alstonia species.

Table 1: Cytotoxic Activity of Representative Monoterpenoid Indole Alkaloids from Alstonia Species

| Compound | Cancer Cell Line | IC50 (µM) | Source Species |

| Alstomairine B | Osteosarcoma | 9.2 - 13.0 | Alstonia mairei |

| Alstomairine C | Osteosarcoma | 9.2 - 13.0 | Alstonia mairei |

| O-acetylmacralstonine | Various | 2 - 10 | Alstonia macrophylla[3] |

| Villalstonine | Various | 2 - 10 | Alstonia macrophylla[3] |

| Macrocarpamine | Various | 2 - 10 | Alstonia macrophylla[3] |

| Scholarisin I | Various | < 30 | Alstonia scholaris[4][5] |

| Scholarisin VI | Various | < 30 | Alstonia scholaris[4][5] |

| (E)-16-formyl-5α-methoxystrictamine | Various | < 30 | Alstonia scholaris[4][5] |

Note: This table presents data for related compounds to illustrate the general potency of this class of alkaloids. Specific IC50 values for this compound are not available in the cited literature.

Proposed Mechanisms of Action

Based on the established mechanisms of other monoterpenoid indole alkaloids, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and/or cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering apoptotic pathways. It is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Caption: Proposed mechanism of apoptosis induction by this compound.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents function by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. It is plausible that this compound could induce cell cycle arrest, leading to an inhibition of tumor growth.

Caption: Potential points of cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Future Directions

The preliminary cytotoxic data for this compound is promising, but further research is required to fully elucidate its therapeutic potential. Key future research directions include:

-

Determination of IC50 Values: The precise IC50 values of this compound against a wider panel of cancer cell lines need to be established.

-

Mechanism of Action Studies: In-depth studies are required to confirm the induction of apoptosis and/or cell cycle arrest and to identify the specific molecular targets and signaling pathways involved.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer activity, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

Conclusion

This compound, a monoterpenoid indole alkaloid from Alstonia rostrata, represents a promising starting point for the development of a new anticancer agent. Its demonstrated in vitro cytotoxicity warrants further investigation into its mechanism of action and in vivo efficacy. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this natural product into clinical applications.

References

- 1. Two new monoterpenoid indole alkaloids from Alstonia rostrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpenoid Indole Alkaloids from Alstonia rupestris with Cytotoxic, Anti-Inflammatory and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Activity of Nb-Demethylechitamine Against HL-60 and MCF-7 Cells: A Methodological and Data-Driven Guide

Disclaimer: As of the latest literature search, specific data on the in vitro cytotoxic activity of Nb-Demethylechitamine against HL-60 and MCF-7 cells is not publicly available. This guide has been constructed as a comprehensive template, outlining the requisite experimental methodologies, data presentation formats, and pathway visualizations that would be essential for a thorough investigation of a novel cytotoxic compound. The provided protocols and data tables are illustrative, based on established cancer research practices with these cell lines.

Abstract

This technical document outlines a proposed investigatory framework to evaluate the in vitro cytotoxic and apoptotic effects of the hypothetical compound, this compound, on the human promyelocytic leukemia cell line (HL-60) and the human breast adenocarcinoma cell line (MCF-7). It details the essential experimental protocols, including cell culture, cytotoxicity assays, and mechanistic studies into apoptosis and cell cycle progression. Furthermore, this guide provides standardized templates for the presentation of quantitative data and visual representations of key cellular signaling pathways and experimental workflows, designed to facilitate clear and concise communication of potential research findings.

Introduction

The human promyelocytic leukemia cell line, HL-60, and the human breast adenocarcinoma cell line, MCF-7, are two of the most extensively utilized models in cancer research and drug discovery. HL-60 cells, derived from a patient with acute promyelocytic leukemia, are notable for their ability to differentiate into various myeloid lineages, making them an invaluable tool for studying myeloid differentiation and hematological malignancies. The MCF-7 cell line, isolated from a patient with metastatic breast carcinoma, is an estrogen receptor (ER) positive cell line and serves as a cornerstone for research into hormone-responsive breast cancers.

The relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity against cancer cells remains a paramount objective in oncology. Natural products and their synthetic derivatives have historically been a rich source of anticancer compounds. This guide focuses on the hypothetical compound this compound, providing a structured approach to its initial in vitro evaluation as a potential cytotoxic agent against both a hematological and a solid tumor cell line.

Data Presentation: Cytotoxicity and Apoptosis

Clear and concise presentation of quantitative data is critical for the interpretation and comparison of experimental results. The following tables provide a standardized format for reporting the cytotoxic and apoptotic effects of a test compound.

Table 1: In Vitro Cytotoxicity of this compound against HL-60 and MCF-7 Cells

| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) ± SD |

| HL-60 | 24 | Data Not Available |

| 48 | Data Not Available | |

| 72 | Data Not Available | |

| MCF-7 | 24 | Data Not Available |

| 48 | Data Not Available | |

| 72 | Data Not Available | |

| IC₅₀: The concentration of an inhibitor that is required for 50% inhibition of an enzymatic reaction. SD: Standard Deviation. |

Table 2: Apoptosis Induction by this compound in HL-60 and MCF-7 Cells

| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) ± SD | % Necrotic Cells (Annexin V+/PI+) ± SD |

| HL-60 | Control | 0 | Data Not Available | Data Not Available |

| This compound | IC₅₀ | Data Not Available | Data Not Available | |

| MCF-7 | Control | 0 | Data Not Available | Data Not Available |

| This compound | IC₅₀ | Data Not Available | Data Not Available | |

| PI: Propidium Iodide. SD: Standard Deviation. |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of robust scientific research. The following sections describe standard methodologies for the in vitro evaluation of a novel cytotoxic compound.

Cell Culture and Maintenance

-

HL-60 Cells: The human promyelocytic leukemia cell line HL-60 (ATCC® CCL-240™) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO₂.

-

MCF-7 Cells: The human breast adenocarcinoma cell line MCF-7 would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] The cells would be maintained under the same incubator conditions as HL-60.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound would be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells would be seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight (for MCF-7) or treated immediately (for suspension HL-60 cells).

-

The cells would then be treated with various concentrations of this compound and incubated for 24, 48, and 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates incubated for an additional 4 hours at 37°C.[2]

-

The medium would be removed, and 150 µL of dimethyl sulfoxide (DMSO) would be added to dissolve the formazan crystals.[2]

-

The absorbance would be measured at 570 nm using a microplate reader.

-

The percentage of cell viability would be calculated, and the IC₅₀ values would be determined from dose-response curves.

Apoptosis Analysis by Flow Cytometry

Apoptosis would be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

HL-60 and MCF-7 cells would be treated with this compound at its predetermined IC₅₀ concentration for 48 hours.

-

After treatment, cells would be harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and PI would be added to the cell suspension, and the mixture would be incubated in the dark for 15 minutes at room temperature.

-

The stained cells would be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

The effect of this compound on cell cycle progression would be analyzed by flow cytometry.

-

Cells would be treated with the IC₅₀ concentration of the compound for 24 hours.

-

Post-treatment, cells would be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells would be washed and resuspended in PBS containing RNase A and PI.

-

After incubation, the DNA content of the cells would be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

To investigate the molecular mechanisms of apoptosis, the expression levels of key apoptotic proteins would be examined by Western blotting.

-

Cells would be treated with this compound for 48 hours, and total protein would be extracted using RIPA buffer.

-

Protein concentrations would be determined using a BCA protein assay kit.

-

Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane would be blocked and then incubated with primary antibodies against proteins such as Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and cellular signaling pathways are invaluable for illustrating complex processes.

Caption: Experimental workflow for evaluating the in vitro activity of this compound.

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Nb-Demethylechitamine: A Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has been isolated from plant sources, primarily the twigs of Alstonia rostrata. As a member of the extensive family of indole alkaloids, a class of compounds known for their diverse and potent biological activities, this compound has been the subject of preliminary investigations to determine its therapeutic potential. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its synthesis, cytotoxic properties, and the current understanding of its mechanism of action. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of this natural product for further investigation.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₆N₂O₄ | N/A |

| Molecular Weight | 370.44 g/mol | N/A |

| CAS Number | 60048-88-6 | N/A |

| Appearance | Powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Synthesis

A synthetic route for N-demethylechitamine has been reported as part of the total synthesis of echitamine. The synthesis involves a multi-step process, a key part of which is depicted in the workflow below.

Caption: High-level workflow for the synthesis of N-demethylechitamine.

In Vitro Cytotoxic Activity

This compound has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.

Quantitative Data

The available quantitative data on the cytotoxic activity of this compound is summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC3 | Prostate Cancer | > 50 | [1] |

| MDA-MB-231 | Breast Cancer | > 50 | [1] |

| A549 | Lung Cancer | > 50 | [1] |

It is important to note that a study by Yuan YX, et al. (2018) reported the evaluation of this compound's cytotoxic activity against human myeloid leukemia HL-60, liver cancer SMMC-7721, lung cancer A-549, breast cancer MCF-7, and colon cancer SW480 cell lines. However, the specific IC₅₀ values from this study were not available in the reviewed literature. The data from the study on alkaloids from Winchia calophylla suggests that this compound may have low cytotoxic potency against the cell lines tested in that specific research.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

While the specific protocol used in the study by Yuan et al. is not available, a general and widely accepted protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described below. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.

Caption: A generalized workflow for a standard MTT cytotoxicity assay.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated in the available scientific literature. However, many monoterpenoid indole alkaloids isolated from the Alstonia genus have been reported to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase enzymes. It is plausible that this compound may share a similar mechanism of action with other structurally related alkaloids. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known mechanisms of other indole alkaloids.

Caption: A potential signaling pathway for the cytotoxic effects of this compound.

Pharmacokinetics and Clinical Studies

There is currently no publicly available information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound in preclinical or clinical models. Furthermore, no clinical trials investigating the safety and efficacy of this compound in humans have been identified.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid indole alkaloid with reported in vitro cytotoxic activity. However, the existing body of research is limited. The available quantitative data suggests that its cytotoxic potency may be low against certain cancer cell lines.

To fully assess the therapeutic potential of this compound, further research is warranted in the following areas:

-

Comprehensive Cytotoxicity Screening: Evaluation of its cytotoxic activity against a broader panel of human cancer cell lines to identify potential sensitive cancer types.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its biological activity.

-

In Vivo Efficacy Studies: Assessment of its anti-tumor efficacy in relevant animal models of cancer.

-

Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion properties to understand its behavior in a biological system.

-

Synthetic Route Optimization: Development of a more detailed and efficient synthetic protocol to enable the production of larger quantities for further research.

The information presented in this guide summarizes the current state of knowledge on this compound and highlights the significant gaps that need to be addressed to determine its potential as a lead compound for drug development.

References

Nb-Demethylechitamine: A Technical Overview of its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nb-Demethylechitamine, a monoterpenoid indole alkaloid isolated from the twigs of Alstonia rostrata, has demonstrated notable in vitro cytotoxic activity against a panel of human cancer cell lines. This technical guide provides a comprehensive summary of the currently available safety and toxicity data on this compound. Due to the limited publicly available information, this document focuses primarily on its in vitro cytotoxic properties and provides generalized experimental protocols for assessing such activity. At present, there is no available data on the acute, chronic, genetic, carcinogenic, or reproductive toxicity of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound, while also highlighting the significant gaps in its toxicological profile that require further investigation.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Demethylechitamine |

| Molecular Formula | C₂₁H₂₆N₂O₄ |

| Molecular Weight | 370.44 g/mol |

| CAS Number | 60048-88-6 |

| Source | Isolated from the methanol extract of Alstonia rostrata twigs.[1] |

| Appearance | Information not available |

| Solubility | Information not available |

In Vitro Cytotoxicity

This compound has been evaluated for its in vitro cytotoxic activity against several human cancer cell lines.[1] While the primary research article by Yuan YX, et al. (2018) mentions this activity, specific IC₅₀ values for this compound (referred to as compound 2 in the publication) are not provided in the publicly accessible abstract. The study does, however, indicate that the isolated alkaloids were evaluated against the cell lines listed in the table below.

Table 2.1: Human Cancer Cell Lines Tested for Cytotoxicity of this compound

| Cell Line | Cancer Type |

| HL-60 | Human Myeloid Leukemia |

| SMMC-7721 | Human Hepatocellular Carcinoma |

| A-549 | Human Lung Carcinoma |

| MCF-7 | Human Breast Adenocarcinoma |

| SW480 | Human Colon Adenocarcinoma |

Note: Specific IC₅₀ values for this compound against these cell lines are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not available in the public domain. However, a general protocol for assessing in vitro cytotoxicity using a colorimetric assay like the MTT assay is provided below. This is a common method used for evaluating the cytotoxic potential of natural product extracts and isolated compounds.

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC₅₀ value from the dose-response curve using appropriate software.

-

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Nb-Demethylechitamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid that has been isolated from plants of the Alstonia genus, notably from the twigs of Alstonia rostrata[1]. This compound has garnered interest within the scientific community due to its potential biological activities. Research has demonstrated that this compound exhibits in vitro cytotoxic activity against several human cancer cell lines, including human myeloid leukemia (HL-60), liver cancer (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480) cells[1]. These findings underscore the potential of this compound as a lead compound in the development of novel anticancer therapeutics.

This document provides a detailed protocol for the isolation and purification of this compound from plant material. The methodology is based on established principles of natural product chemistry, particularly the extraction and purification of indole alkaloids from Alstonia species.

Experimental Protocols

Plant Material Collection and Preparation

-

Source Material: Twigs of Alstonia rostrata.

-

Collection: The plant material should be collected and authenticated by a qualified botanist.

-

Preparation: The collected twigs are washed with distilled water to remove any adhering dust and foreign matter. They are then air-dried in the shade at room temperature for 10-14 days until brittle. The dried material is ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

-

Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The methanol extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Acid-Base Extraction:

-

The crude methanol extract is dissolved in 10% aqueous acetic acid.

-

The acidic solution is then washed with ethyl acetate to remove neutral and weakly basic compounds.

-

The aqueous layer is basified to pH 9-10 with ammonium hydroxide.

-

The basic solution is then extracted with dichloromethane.

-

The dichloromethane layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude alkaloid fraction.

-

Chromatographic Purification of this compound

-

Silica Gel Column Chromatography (Initial Separation):

-

The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common solvent system for indole alkaloids is a gradient of chloroform and methanol. For example, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v). This may require optimization.

-

Visualization: The plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives an orange or brown spot for alkaloids.

-

Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

The pooled fractions containing this compound are further purified by preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common choice for the separation of alkaloids. The exact gradient should be optimized based on analytical HPLC runs.

-

Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm).

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

-

Structure Elucidation and Purity Assessment

-

The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC).

-

The purity of the final compound should be assessed by analytical HPLC.

Data Presentation

The following table presents representative quantitative data for the isolation and purification of this compound. These values are illustrative and will vary depending on the starting material and experimental conditions.

| Step | Starting Material | Product | Yield (%) | Purity (%) |

| Extraction | 1 kg dried A. rostrata twigs | Crude Methanol Extract | 10-15 | ~5 |

| Acid-Base Partition | 100 g Crude Extract | Crude Alkaloid Fraction | 2-4 | ~20 |

| Silica Gel Column Chromatography | 2 g Crude Alkaloid Fraction | Enriched Fraction | 0.1-0.5 | ~70 |

| Preparative HPLC | 100 mg Enriched Fraction | Purified this compound | 0.01-0.05 | >98 |

Mandatory Visualization

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Postulated cytotoxic mechanism of action for this compound.

References

Application Notes & Protocols: Quantitative Analysis of Nb-Demethylechitamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nb-Demethylechitamine is a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia rostrata.[1] This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. Preliminary studies have demonstrated its in vitro cytotoxic effects against a range of human cancer cell lines, suggesting its potential as an anticancer agent.[1] As research into the therapeutic applications of this compound progresses, the need for robust and validated analytical methods for its quantification in various matrices, including plant extracts and biological samples, becomes imperative.

These application notes provide a comprehensive overview of putative analytical methodologies for the quantification of this compound, based on established techniques for similar alkaloids found in Alstonia species. The protocols detailed below are intended to serve as a starting point for researchers to develop and validate their own specific assays.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and low concentrations.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of alkaloids. When coupled with a Diode Array Detector (DAD), it allows for the spectral confirmation of the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical assays, providing high sensitivity and specificity through the monitoring of specific precursor-to-product ion transitions.

Quantitative Data Summary

While specific quantitative data for a validated this compound assay is not yet published, the following tables provide representative parameters and expected performance characteristics based on methods developed for structurally related alkaloids from Alstonia species.

Table 1: Putative HPLC-DAD Method Parameters for this compound Quantification

| Parameter | Recommended Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Gradient | Optimized for separation from other alkaloids |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

Table 2: Putative LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Recommended Value |

| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for rapid elution |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Hypothetical) | To be determined by direct infusion of standard |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of alkaloids from Alstonia plant material.

Materials:

-

Dried and powdered plant material (e.g., twigs, leaves)

-

Methanol

-

Hydrochloric acid (HCl), 2M

-

Sodium carbonate (Na₂CO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Macerate 100 g of powdered plant material in 500 mL of methanol for 72 hours at room temperature.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Acidify the resulting residue with 2M HCl to a pH of 2.

-

Partition the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

-

Basify the aqueous layer to pH 9-10 with a saturated Na₂CO₃ solution.

-

Extract the liberated alkaloids with dichloromethane (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent to dryness to obtain the crude alkaloid extract.

-

The crude extract can be further purified using column chromatography if necessary.

Protocol 2: HPLC-DAD Quantification of this compound

This protocol outlines a method for the quantification of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

-

Column: C18 reverse-phase (4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the crude alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: LC-MS/MS Quantification of this compound in Biological Matrices (e.g., Plasma)

This protocol provides a framework for developing a sensitive LC-MS/MS method for quantifying this compound in plasma.

Instrumentation and Conditions:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: UPLC C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: ESI+.

-

MRM Transitions: To be determined for this compound and an appropriate internal standard.

Procedure:

-

Standard and QC Preparation: Prepare stock solutions of this compound and an internal standard (e.g., a structurally similar, stable isotope-labeled compound) in methanol. Spike drug-free plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

-

-

Analysis: Analyze the prepared samples using the LC-MS/MS method.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use the regression equation to determine the concentration of this compound in the unknown samples.

Visualizations

Caption: General workflow for extraction and quantification of this compound.

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Application Note: HPLC-UV Method for the Quantitative Analysis of Nb-Demethylechitamine

Abstract

This application note details a sensitive and efficient High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Nb-demethylechitamine. This protocol is particularly relevant for researchers, scientists, and professionals involved in drug development and natural product analysis, especially those working with alkaloids from plant sources such as Alstonia scholaris. The described method is based on a validated approach for structurally similar alkaloids and provides a robust framework for the separation and quantification of this compound.

Introduction

This compound is a significant alkaloid found in plants of the Alstonia genus, which are known for their traditional medicinal uses. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and accessible method for this purpose. This document provides a detailed protocol for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

-

HPLC system with a UV/Vis detector

-

Chromatographic data acquisition and processing software

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC grade acetonitrile, methanol, and water

-

Potassium dihydrogen phosphate (KH2PO4)

-

Trifluoroacetic acid (TFA)

-

This compound reference standard

A simple, rapid, and sensitive HPLC method was adapted for the quantification of this compound.[1] The separation is achieved on a C18 reversed-phase column with isocratic elution.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Column | Chromolith RP-18 coupled column (150 mm x 4.6 mm) or equivalent |

| Mobile Phase | Acetonitrile : 0.01 M KH2PO4 buffer with 0.1% Trifluoroacetic acid (20:80, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

2.3.1. Mobile Phase Preparation

To prepare the 0.01 M KH2PO4 buffer, dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Add 1 mL of trifluoroacetic acid to the buffer. The mobile phase is then prepared by mixing 200 mL of acetonitrile with 800 mL of the prepared buffer.

2.3.2. Standard Solution Preparation

A standard stock solution of this compound (1.0 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.[1] Serial dilutions are then made from the stock solution to prepare working standard solutions at concentrations ranging from 3 to 15 µg/mL by diluting with methanol.[1]

2.3.3. Sample Preparation

For plant material, a suitable extraction method such as ultrasonication or microwave-assisted extraction can be employed.[1] A general procedure involves:

-

Accurately weigh the powdered plant material.

-

Extract with a suitable solvent (e.g., methanol or ethanol) using the chosen extraction technique.

-

The resulting extract is defatted with hexane.[1]

-

The solvent is removed under vacuum.[1]

-

The residue is redissolved in a known volume of methanol.[1]

-

The solution is centrifuged at 10,000 rpm for 10 minutes.[1]

-

The supernatant is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.[1]

Method Validation Summary

The following table summarizes the quantitative data based on a validated method for a structurally related compound, Nb-demethylalstogustine, which can be considered as indicative for this compound analysis.[1]

Table 2: Quantitative Data and Method Validation Parameters

| Parameter | Result |

| Linearity Range | 3–15 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.72 µg/mL (for Nb-demethylalstogustine) |

| Limit of Quantification (LOQ) | 2.43 µg/mL (for Nb-demethylalstogustine) |

| Repeatability (%RSD) | < 1.14 |

| Reproducibility (%RSD) | < 1.16 |

| Recovery | > 99.48% |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol from sample preparation to data analysis.

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The method is sensitive, accurate, and reproducible, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The detailed experimental protocol and workflow diagram serve as a comprehensive guide for researchers and scientists.

References

Application Note: Quantitative Analysis of Nb-Demethylechitamine in Plant Extracts using LC-MS/MS

Abstract

This application note describes a sensitive and selective method for the quantification of Nb-demethylechitamine in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a monoterpenoid indole alkaloid isolated from plants of the Alstonia genus, has demonstrated significant in vitro cytotoxic activity against various human cancer cell lines. This protocol provides a detailed procedure for the extraction of this compound from plant material and its subsequent analysis by LC-MS/MS, making it a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.

Introduction